1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFIYODQPBKWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the 2-ethoxyphenyl group: This step involves the coupling of the piperidine-oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives from the oxadiazole ring.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7)
- Structure : Lacks the 2-ethoxybenzoyl group, retaining only the piperidine-oxadiazole-isopropyl scaffold.
- Properties : Smaller molecular weight (C₁₀H₁₇N₃O) compared to the target compound, leading to higher solubility in polar solvents.
- Role : Primarily used as a synthetic intermediate for further functionalization, as seen in and .
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- Structure : Substitutes the isopropyl group with a 4-bromophenyl ring.
Piperidine-Oxadiazole Derivatives with Aromatic Substitutions
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine (CAS 1211086-12-2)
Usmarapride (3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole)
- Structure : Features an indazole and 3-methoxypropyl group instead of ethoxybenzoyl.
- Activity: Acts as a serotonin (5-HT₄) receptor partial agonist, highlighting how minor substituent changes shift biological targets. The indazole ring may enhance CNS penetration .
Heterocyclic Variants
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine
- Structure : Replaces oxadiazole with thiadiazole and adds a benzyl group.
Table 1: Structural and Functional Comparison
*Estimated formula based on structural analogy.
Key Observations
Substituent Effects :
- The 2-ethoxybenzoyl group in the target compound likely enhances lipophilicity and aromatic stacking interactions compared to simpler analogs like CAS 1780735-70-7.
- Replacing oxadiazole with thiadiazole () alters electronic properties, affecting target selectivity.
Biological Activity :
- Oxadiazole derivatives in and exhibit antimicrobial activity, suggesting the target compound may share this trait.
- Usmarapride demonstrates that piperidine-oxadiazole scaffolds can achieve receptor-specific activity (e.g., 5-HT₄).
Synthetic Accessibility :
- The target compound’s synthesis may resemble methods in , where oxadiazole formation involves cyclization of thiosemicarbazides.
Biological Activity
The compound 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is an intriguing molecule due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Core Structure : A piperidine ring substituted with a 2-ethoxybenzoyl group and a 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl moiety.
- Molecular Formula : C₁₅H₁₈N₂O₃
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 278.31 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antiproliferative Effects
Research indicates that derivatives of oxadiazole-containing piperidines exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the potency of compounds similar to This compound , particularly against prostate cancer cells (DU-145) with GI50 values in the low micromolar range .
The mechanism by which these compounds exert their biological effects is primarily through inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The specific binding site on tubulin for these compounds has been identified as analogous to that of colchicine, a well-known antitumor agent.
Study 1: Efficacy Against Prostate Cancer
In a series of experiments involving DU-145 prostate cancer cells, several oxadiazole-piperidine derivatives were tested for their antiproliferative properties. The lead compound exhibited a GI50 value of 120 nM , demonstrating significant potency compared to standard chemotherapy agents .
Study 2: Mechanistic Insights
Further biochemical assays confirmed that these compounds increase the number of mitotic cells post-treatment, indicative of their role as tubulin inhibitors. This was evidenced by increased TUNEL staining in treated cells, signifying apoptosis .
Comparative Analysis
A comparative analysis with other known antiproliferative agents is summarized in Table 2.
Table 2: Comparative Antiproliferative Activity
| Compound | GI50 (nM) | Mechanism |
|---|---|---|
| This compound | 120 | Tubulin Inhibition |
| Colchicine | 20 | Tubulin Inhibition |
| Paclitaxel | 15 | Microtubule Stabilization |
| Gemcitabine | >1000 | DNA Synthesis Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
